molecular formula C18H21NO5S2 B2430625 Ethyl 2-(3-(ethylsulfonyl)benzamido)-4,5-dimethylthiophene-3-carboxylate CAS No. 886918-02-1

Ethyl 2-(3-(ethylsulfonyl)benzamido)-4,5-dimethylthiophene-3-carboxylate

Cat. No. B2430625
CAS RN: 886918-02-1
M. Wt: 395.49
InChI Key: PNEZVKZRUNTKFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(3-(ethylsulfonyl)benzamido)-4,5-dimethylthiophene-3-carboxylate, also known as EDBMSTC, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Receptor Binding Sites and Hypoglycemic Activity

Research on related compounds, such as [(acylamino)ethyl]benzoic acids, has delved into their ability to lower blood glucose levels by binding at insulin-releasing receptor sites of pancreatic beta cells. The study suggests that certain groups attached to the aromatic ring are crucial for hypoglycemic activity, indicating a potential research application of Ethyl 2-(3-(ethylsulfonyl)benzamido)-4,5-dimethylthiophene-3-carboxylate in developing new hypoglycemic agents (Brown & Foubister, 1984).

Crystal Structure Analysis

Studies on structural analogs, such as N-[4-(Ethylsulfamoyl)phenyl]acetamide, have provided insights into molecular conformations and intermolecular interactions, which are essential for understanding the molecular basis of their activity. These structural analyses offer a foundation for the design of new compounds with potential scientific applications (Rehman et al., 2011).

Synthesis and Chemical Properties

The synthesis and characterization of related compounds have been documented, showcasing methods to create derivatives with potential for various scientific applications. For example, the synthesis of ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate demonstrates a process yielding compounds for further pharmacological and chemical property investigation (Li-jua, 2015).

Photochemically Induced Radical Alkenylation

The direct alkenylation of C(sp3)–H bonds under photo-irradiation conditions illustrates an efficient method for extending carbon skeletons, with implications for synthesizing complex natural products and pharmaceuticals. This research opens avenues for utilizing Ethyl 2-(3-(ethylsulfonyl)benzamido)-4,5-dimethylthiophene-3-carboxylate derivatives in innovative synthetic routes (Amaoka et al., 2014).

Antioxidant and Anti-inflammatory Activities

The evaluation of ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates for antioxidant and anti-inflammatory activities showcases the therapeutic potential of these compounds. This line of research highlights the broader applications of such molecules in addressing oxidative stress and inflammation-related conditions (Madhavi & Sreeramya, 2017).

properties

IUPAC Name

ethyl 2-[(3-ethylsulfonylbenzoyl)amino]-4,5-dimethylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO5S2/c1-5-24-18(21)15-11(3)12(4)25-17(15)19-16(20)13-8-7-9-14(10-13)26(22,23)6-2/h7-10H,5-6H2,1-4H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNEZVKZRUNTKFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=CC(=CC=C2)S(=O)(=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(3-(ethylsulfonyl)benzamido)-4,5-dimethylthiophene-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.